2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions to form 4-(4-methoxybenzenesulfonyl)piperazine.
Acylation: The next step involves the acylation of the piperazine derivative with 2-phenylethylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxybenzenesulfonyl derivative.
Reduction: Formation of 4-(4-methoxyphenylthio)piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is used in research to understand its effects on different biological pathways and its potential as a drug candidate.
Biochemistry: It is utilized in studies to investigate its binding affinity and specificity towards certain enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-19-7-9-20(10-8-19)29(26,27)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTPQEMGNURVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.